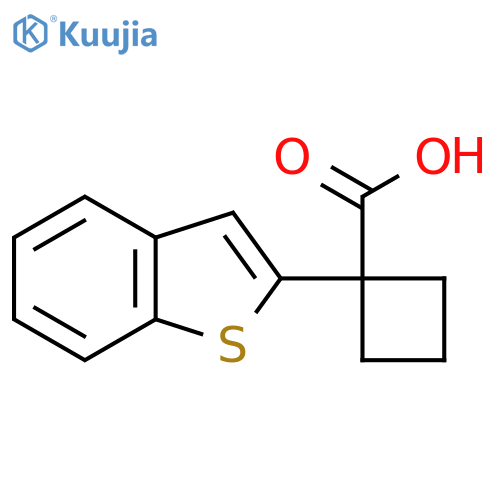

Cas no 2229441-08-9 (1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid)

1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1804228

- 1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid

- 2229441-08-9

- 1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C13H12O2S/c14-12(15)13(6-3-7-13)11-8-9-4-1-2-5-10(9)16-11/h1-2,4-5,8H,3,6-7H2,(H,14,15)

- InChIKey: GAXAUIPRSWKKKE-UHFFFAOYSA-N

- SMILES: S1C2C=CC=CC=2C=C1C1(C(=O)O)CCC1

計算された属性

- 精确分子量: 232.05580079g/mol

- 同位素质量: 232.05580079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 298

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 65.5Ų

1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804228-5.0g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 5g |

$3812.0 | 2023-06-02 | ||

| Enamine | EN300-1804228-0.1g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-10g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-1g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 1g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-5g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-0.25g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-0.05g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-0.5g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-2.5g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1804228-1.0g |

1-(1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid |

2229441-08-9 | 1g |

$1315.0 | 2023-06-02 |

1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acidに関する追加情報

1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid: A Comprehensive Overview

1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid, identified by the CAS registry number 2229441-08-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiophene moiety with a cyclobutane carboxylic acid group. The benzothiophene component, a heterocyclic aromatic compound, contributes to the compound's electronic properties, while the cyclobutane ring introduces strain and reactivity that make it an intriguing subject for both theoretical and experimental studies.

The synthesis of 1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid has been explored through various methodologies, including coupling reactions and cyclization processes. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, which are critical for scaling up production for potential applications. Researchers have also investigated the stereochemical outcomes of these reactions, shedding light on the compound's conformational flexibility and its implications for biological interactions.

One of the most promising areas of research involving this compound is its application in drug discovery. The benzothiophene moiety is known to exhibit significant bioactivity, particularly in anti-inflammatory and anticancer assays. Recent studies have demonstrated that 1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid can modulate key signaling pathways involved in cancer cell proliferation and apoptosis. These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents.

In addition to its biological applications, this compound has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on optimizing the compound's solubility and stability under operational conditions, which are essential for its integration into practical devices.

The structural integrity of 1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid has also been studied using advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. These studies have provided insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its physical and chemical properties.

Furthermore, computational chemistry has played a pivotal role in elucidating the reactivity and selectivity of this compound in various chemical transformations. Quantum mechanical calculations have revealed the electronic distribution within the molecule, highlighting regions of high reactivity that could be exploited in synthetic chemistry.

In conclusion, 1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid, with its unique structure and versatile properties, continues to be a focal point in contemporary chemical research. Its potential applications span across drug discovery, materials science, and organic synthesis, making it a compound of significant interest to both academia and industry. As research progresses, further insights into its properties and applications are expected to emerge, solidifying its position as an important molecule in modern chemistry.

2229441-08-9 (1-(1-Benzothiophen-2-yl)cyclobutane-1-carboxylic acid) Related Products

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)

- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)

- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)